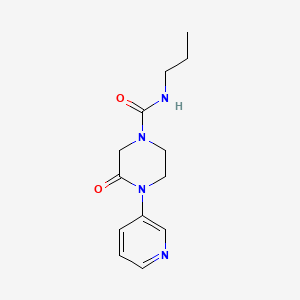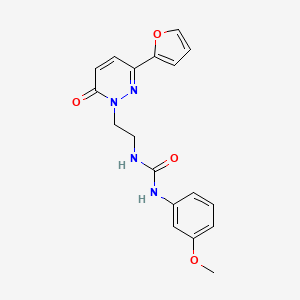![molecular formula C15H13NO4S B2712220 Methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxylate CAS No. 50437-61-1](/img/structure/B2712220.png)
Methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxylate” is a chemical compound with the CAS Number: 50437-61-1 . It has a molecular weight of 303.34 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI Code of the compound is1S/C15H13NO4S/c1-10-3-6-12(7-4-10)21-14-8-5-11(15(17)20-2)9-13(14)16(18)19/h3-9H,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 303.34 . The InChI Code provides further details about its molecular structure .Wissenschaftliche Forschungsanwendungen
Transparent Aromatic Polyimides
Methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxylate is utilized in the synthesis of transparent aromatic polyimides. These polyimides exhibit high refractive indices and small birefringences, alongside good thermomechanical stabilities. Their synthesis involves a two-step thermal polycondensation, indicating their potential application in materials science, particularly for optical and electronic devices (Tapaswi et al., 2015).
Preparation of Substituted Methyl o-Nitrophenyl Sulfides
Research has explored the nucleophilic substitution of substituted o-nitrochlorobenzenes with methanethiolates to prepare a series of methyl-o-nitrophenylsulfides, including this compound. These compounds have applications in synthetic chemistry, serving as intermediates in the preparation of more complex molecules (Dudová et al., 2002).
Molecular Modification for Deactivating Organic Carcinogens
Studies on molecular modification to deactivate organic carcinogens involve the substitution of the aromatic nucleus of arylamino/nitro carcinogens, suggesting potential uses in cancer research and the development of safer chemicals (Ashby et al., 1982).
Synthesis of Cardiotonic Drugs Intermediates
This compound serves as an intermediate in the synthesis of cardiotonic drugs like Sulmazole and Isomazole, illustrating its significance in pharmaceutical chemistry (Lomov, 2019).
Nonlinear Optical Single Crystals
The compound has applications in the growth of single crystals for nonlinear optical materials, showing promise in the development of advanced optical devices (Parol et al., 2020).
Safety and Hazards
The compound has been associated with certain hazards. The safety information includes pictograms GHS07 and the signal word “Warning”. Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Zukünftige Richtungen
While specific future directions for “Methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxylate” are not mentioned in the sources I found, research into similar compounds suggests potential areas of interest. For example, the oxidation of similar compounds with hydrogen peroxide has been studied , suggesting potential future research directions in understanding the properties and reactions of these types of compounds.
Eigenschaften
IUPAC Name |
methyl 4-(4-methylphenyl)sulfanyl-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c1-10-3-6-12(7-4-10)21-14-8-5-11(15(17)20-2)9-13(14)16(18)19/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNLUTFWHBZERP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2712137.png)
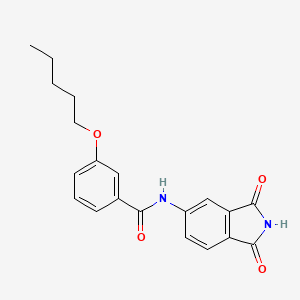
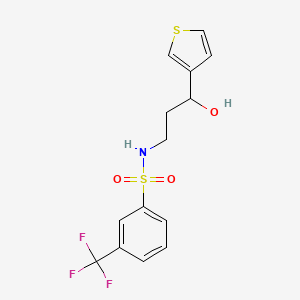
![3-amino-N2-(3-chlorophenyl)-4-(4-methoxyphenyl)-N5,N5,6-trimethylthieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2712140.png)

![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2712145.png)
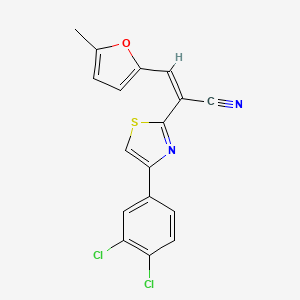

![(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2712152.png)

